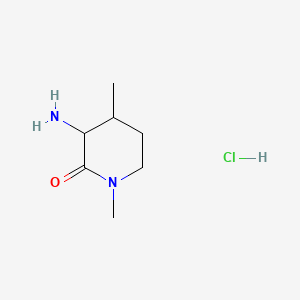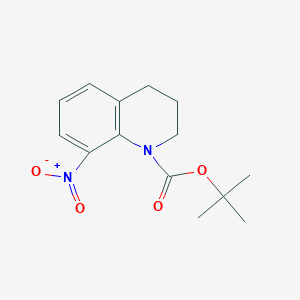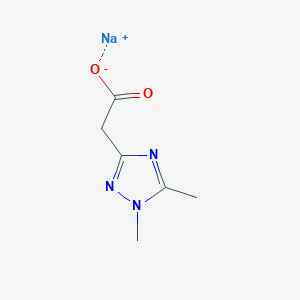
tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a quinoxaline ring substituted with a bromine atom at the 5-position
Preparation Methods
The synthesis of tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromoquinoxaline. The reaction is usually carried out under mild conditions using a suitable base and solvent. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with 5-bromoquinoxaline in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Chemical Reactions Analysis
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .
Scientific Research Applications
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a building block in the synthesis of bioactive molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate involves its interaction with specific molecular targets The carbamate group can act as a protecting group for amines, allowing for selective reactions at other functional groupsThe tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: This compound has a thiophene ring instead of a quinoxaline ring, which affects its reactivity and applications.
tert-Butyl carbamate: Lacks the bromine and quinoxaline moieties, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of a carbamate group with a brominated quinoxaline ring, providing a versatile scaffold for various chemical transformations and applications.
Properties
Molecular Formula |
C13H14BrN3O2 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-8-4-5-9-11(10(8)14)16-7-6-15-9/h4-7H,1-3H3,(H,17,18) |
InChI Key |
ZKHPQJLGZHKHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=NC=CN=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)


amine](/img/structure/B13500983.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)






![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)
